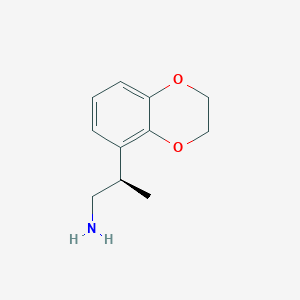![molecular formula C6H7ClN4 B2455588 1H-ピラゾロ[4,3-b]ピリジン-7-アミン;塩酸塩 CAS No. 2243514-77-2](/img/structure/B2455588.png)
1H-ピラゾロ[4,3-b]ピリジン-7-アミン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a chemical compound with the CAS Number: 2243514-77-2 . It has a molecular weight of 170.6 . The IUPAC name for this compound is 1H-pyrazolo [4,3-b]pyridin-7-amine hydrochloride .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be represented by the Inchi Code: 1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H, (H2,7,8) (H,9,10);1H .Physical And Chemical Properties Analysis
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a powder that is stored at room temperature .作用機序
Target of Action
The primary target of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride, also known as EN300-6487501, is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
EN300-6487501 acts as an inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This increase can then modulate the activity of various proteins and transcription factors, leading to changes in cellular function .
Biochemical Pathways
The inhibition of PDE1 by EN300-6487501 affects multiple biochemical pathways. The increased concentration of cyclic nucleotides can activate protein kinase A (PKA) and protein kinase G (PKG), which are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like many other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of PDE1 by EN300-6487501 can lead to various molecular and cellular effects. For example, it can modulate the activity of ion channels, alter gene expression, and affect cell proliferation and survival . These effects can have therapeutic implications in various diseases, including neurodegenerative and psychiatric disorders .
Action Environment
The action, efficacy, and stability of EN300-6487501 can be influenced by various environmental factors. For example, the pH and composition of the gastrointestinal tract can affect its absorption. Similarly, factors such as liver function and the presence of other drugs can influence its metabolism and excretion .
実験室実験の利点と制限
1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a valuable tool for drug discovery research. However, there are some limitations to its use in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its pharmacological effects.
将来の方向性
1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. There are several future directions for research on this compound. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail, which may provide insights into its pharmacological effects. Additionally, there is a need to develop more effective methods for delivering this compound to target tissues, which may improve its bioavailability and therapeutic efficacy.
合成法
1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-3-cyanopyridine with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain 1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride. Another method involves the reaction of 2-cyano-3-oxo-3,4-dihydroquinoxaline with hydrazine hydrate in the presence of a catalyst, followed by treatment with hydrochloric acid.
科学的研究の応用
生物医学的用途
1H-ピラゾロ[4,3-b]ピリジン類は、1H-ピラゾロ[4,3-b]ピリジン-7-アミン;塩酸塩を含むヘテロ環式化合物の群であり、その生物医学的用途について広く研究されています . これらの化合物は、プリン塩基であるアデニンとグアニンとの類似性が高いため、さまざまな医薬品の合成に使用されてきました .
血管拡張薬
ピラゾロ[4,3-b]ピリジン誘導体は、血管拡張薬として使用されてきました . 血管拡張薬は、血管を開く(拡張する)薬であり、血液がより容易に流れるようにします。
降圧薬
これらの化合物は、降圧薬としても使用されてきました . 降圧薬は、血圧を下げるのに役立つ薬です。
血糖降下薬
これらの化合物は、血糖降下薬として使用されてきました . 血糖降下薬は、血液中のグルコースレベルを下げるために使用され、一般的に糖尿病の治療に使用されます。
抗炎症薬および鎮痛薬
ピラゾロ[4,3-b]ピリジン誘導体は、抗炎症薬および鎮痛薬として使用されてきました . これらは、炎症を軽減し、痛みを和らげるために使用されます。
気管支拡張薬および解熱薬
これらの化合物は、気管支拡張薬および解熱薬として使用されてきました . 気管支拡張薬は喘息の治療に使用され、解熱薬は発熱の予防または軽減に使用されます。
Safety and Hazards
特性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBDDONNAGSLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)


![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)





![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)